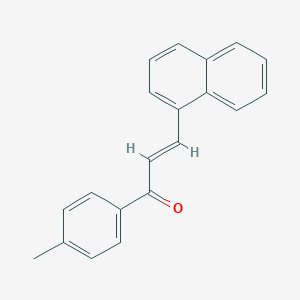

(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one

Descripción general

Descripción

(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one is a chemical compound belonging to the class of phenylalkylpropene derivatives. It is a colorless liquid with a distinct odor. This compound has been studied extensively for its potential applications in various scientific fields, including organic synthesis, pharmaceuticals, and biochemistry.

Mecanismo De Acción

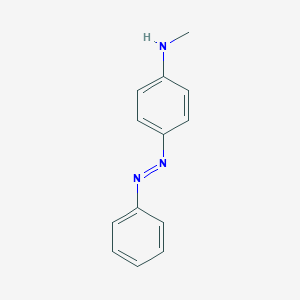

The mechanism of action of (E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound may act as a competitive inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. This inhibition of COX-2 may lead to the reduction of inflammation and pain. It is also possible that this compound may act as an agonist of the G-protein coupled receptor, which is involved in the regulation of cell proliferation and differentiation.

Biochemical and Physiological Effects

(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the release of histamine. In addition, this compound has been shown to have anti-cancer activity and to inhibit the growth of tumor cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one in laboratory experiments include its low cost, availability, and ease of use. This compound is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it has a low solubility in water and can be difficult to extract from aqueous solutions. In addition, this compound is not very soluble in organic solvents, making it difficult to dissolve in organic media.

Direcciones Futuras

Future research on (E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could focus on developing more efficient and cost-

Métodos De Síntesis

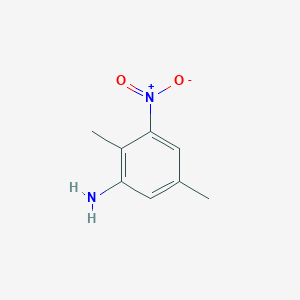

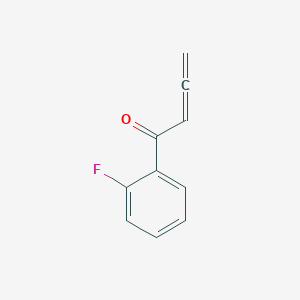

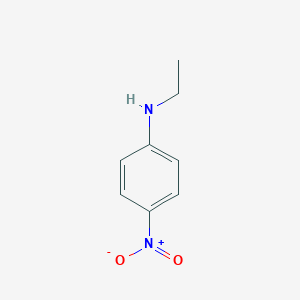

The most common method for synthesizing (E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one is by the reaction of 4-methylaniline with 1-chloro-3-naphthoylprop-2-en-1-one in the presence of sodium hydroxide and a base catalyst. This reaction yields an intermediate product which is then hydrolyzed to produce the desired compound. Other methods for synthesizing this compound include the reaction of 4-methylaniline with 1-chloro-3-naphthoylprop-2-en-1-one in the presence of a Lewis acid, such as zinc chloride, or the reaction of 4-methylaniline with 1-chloro-3-naphthoylprop-2-en-1-one in the presence of a strong base, such as sodium hydroxide.

Aplicaciones Científicas De Investigación

(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one has been studied extensively for its potential applications in various scientific fields, including organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, this compound is used as a starting material for the synthesis of various derivatives, such as 1-chloro-3-naphthoylprop-2-en-1-one, which is used as an intermediate in the synthesis of pharmaceuticals. In pharmaceuticals, this compound is used as an intermediate in the synthesis of various drugs, such as anti-inflammatory agents and analgesics. In biochemistry, this compound is used as a starting material for the synthesis of various enzymes and hormones, such as cyclooxygenase-2 inhibitors and cyclooxygenase-2 inhibitors.

Propiedades

IUPAC Name |

(E)-1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c1-15-9-11-18(12-10-15)20(21)14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-14H,1H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCCLQQDGFXYFH-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420757 | |

| Record name | NSC201545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | |

CAS RN |

56412-55-6 | |

| Record name | NSC201545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC201545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-3-(1-NAPHTHYL)ACRYLOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)